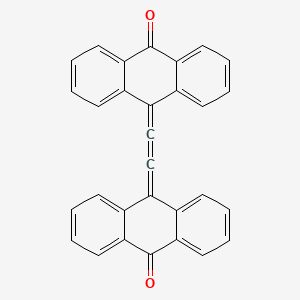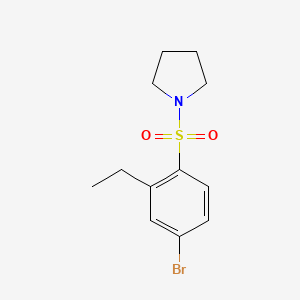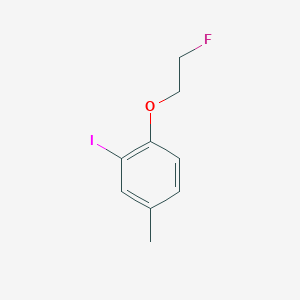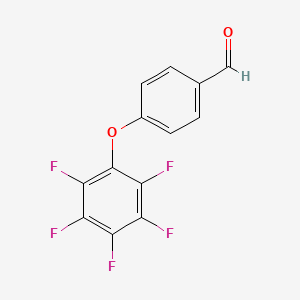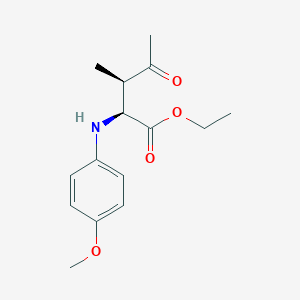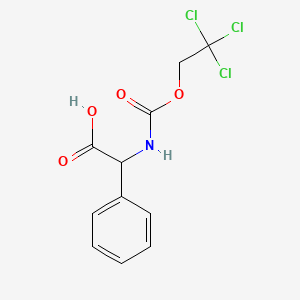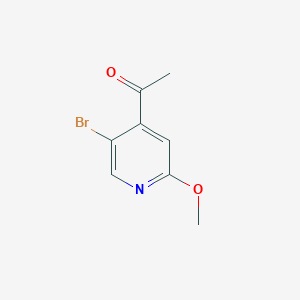![molecular formula C12H13BrS B12085025 2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
2-Bromo-5-(tert-butyl)benzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(tert-butyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzo[b]thiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Bromo-5-(tert-butyl)benzo[b]thiophene involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method typically uses 2-iodothiophenol and phenylacetylene as starting materials, with the reaction being carried out in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(tert-butyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Stille Coupling: Involves organotin reagents, palladium catalysts, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Stille coupling can produce diverse substituted thiophenes.
Applications De Recherche Scientifique
2-Bromo-5-(tert-butyl)benzo[b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Serves as a precursor for synthesizing biologically active molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(tert-butyl)benzo[b]thiophene largely depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of electrons across the thiophene ring, facilitating charge transport. In pharmaceuticals, the compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene derivative used as an optical brightener.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Utilized in similar applications as 2-Bromo-5-(tert-butyl)benzo[b]thiophene.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and steric properties. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C12H13BrS |
|---|---|
Poids moléculaire |
269.20 g/mol |
Nom IUPAC |
2-bromo-5-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)9-4-5-10-8(6-9)7-11(13)14-10/h4-7H,1-3H3 |
Clé InChI |
DVBQRNZMNVFWKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)SC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



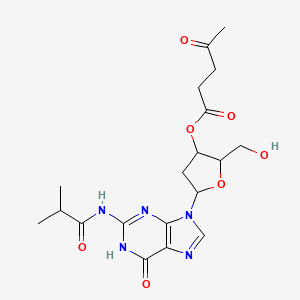


![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
